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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 3-(4-Methylphenoxy)piperidine. Due to the limited availability of public

experimental data, this document presents a compilation of predicted spectroscopic values for

¹H NMR, ¹³C NMR, IR, and MS, alongside a plausible synthetic protocol and characterization

workflow. This guide is intended to serve as a foundational resource for researchers engaged

in the synthesis, characterization, and application of this compound.

Chemical Identity
To facilitate unambiguous identification and literature searching, the following chemical

identifiers are provided for 3-(4-Methylphenoxy)piperidine and its hydrochloride salt.
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Identifier
3-(4-
Methylphenoxy)piperidine

3-(4-
Methylphenoxy)piperidine
Hydrochloride

PubChem CID 21428718 118993417[1]

CAS Number Not available 1286273-46-8[1]

Molecular Formula C₁₂H₁₇NO C₁₂H₁₈ClNO[1]

Molecular Weight 191.27 g/mol 227.73 g/mol [1]

InChI

InChI=1S/C12H17NO/c1-10-4-

6-11(7-5-10)14-12-3-2-8-13-9-

12/h4-7,12-13H,2-3,8-9H2,1H3

InChI=1S/C12H17NO.ClH/c1-

10-4-6-11(7-5-10)14-12-3-2-8-

13-9-12;/h4-7,12-13H,2-3,8-

9H2,1H3;1H[1]

SMILES
CC1=CC=C(C=C1)OC2CCCN

C2

CC1=CC=C(C=C1)OC2CCCN

C2.Cl[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(4-
Methylphenoxy)piperidine. These values are estimated based on the chemical structure and

typical values for similar functional groups and should be used as a reference for experimental

verification.

Table 2.1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.08 d 2H Ar-H (ortho to -OCH₃)

~ 6.85 d 2H Ar-H (meta to -OCH₃)

~ 4.40 - 4.50 m 1H O-CH (piperidine)

~ 3.10 - 3.20 m 1H
N-CH (piperidine,

axial)

~ 2.70 - 2.80 m 1H
N-CH (piperidine,

equatorial)

~ 2.55 - 2.65 m 2H N-CH₂ (piperidine)

~ 2.29 s 3H Ar-CH₃

~ 1.90 - 2.10 m 1H NH

~ 1.80 - 1.95 m 2H CH₂ (piperidine)

~ 1.55 - 1.70 m 2H CH₂ (piperidine)

Table 2.2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~ 155.0 Ar-C (para to -CH₃)

~ 130.0 Ar-C (ipso to -CH₃)

~ 129.5 Ar-CH (meta to -OCH₃)

~ 116.5 Ar-CH (ortho to -OCH₃)

~ 75.0 O-CH (piperidine)

~ 52.0 N-CH₂ (piperidine)

~ 46.0 N-CH₂ (piperidine)

~ 31.0 CH₂ (piperidine)

~ 24.0 CH₂ (piperidine)

~ 20.5 Ar-CH₃

Table 2.3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2960 Strong Aliphatic C-H stretch

1610, 1510 Strong Aromatic C=C stretch

1230 - 1270 Strong Aryl-O stretch

1100 - 1150 Strong C-N stretch

Table 2.4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI+)
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m/z Ion

192.1383 [M+H]⁺

214.1202 [M+Na]⁺

174.1283 [M+H-H₂O]⁺

Proposed Experimental Protocols
The following is a hypothetical, yet plausible, experimental protocol for the synthesis and

characterization of 3-(4-Methylphenoxy)piperidine, based on general synthetic

methodologies for similar compounds.

Synthesis: Williamson Ether Synthesis
This synthesis involves the reaction of a piperidinol with p-cresol.

Materials:

3-Hydroxypiperidine

p-Cresol

Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert

atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidine (1.0 equivalent)

in anhydrous DMF dropwise at 0 °C.

Allow the mixture to stir at room temperature for 1 hour.

Add a solution of p-cresol (1.1 equivalents) in anhydrous DMF dropwise to the reaction

mixture.

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

After completion, cool the reaction to room temperature and quench by the slow addition of

saturated aqueous NH₄Cl.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford 3-(4-
Methylphenoxy)piperidine.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the

solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

IR spectrum will be recorded on an FT-IR spectrometer using a thin film of the purified

product on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1359081?utm_src=pdf-body
https://www.benchchem.com/product/b1359081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-resolution mass spectrum (HRMS) will be obtained using an ESI-TOF mass

spectrometer to confirm the elemental composition.

Workflow and Logical Relationships
The following diagram illustrates the proposed workflow for the synthesis and characterization

of 3-(4-Methylphenoxy)piperidine.

Workflow for 3-(4-Methylphenoxy)piperidine

Synthesis

Characterization

3-Hydroxypiperidine + p-Cresol

Williamson Ether Synthesis
(NaH, DMF)

Column Chromatography

Pure 3-(4-Methylphenoxy)piperidine

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(HRMS)

Spectroscopic Data Analysis

Click to download full resolution via product page
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Caption: Synthesis and Characterization Workflow.

Conclusion
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic

properties of 3-(4-Methylphenoxy)piperidine, along with a robust protocol for its synthesis

and characterization. While experimental data remains elusive in the public domain, the

information presented herein offers a valuable starting point for researchers. The provided

workflows and predicted data are intended to streamline future experimental work and

contribute to the broader understanding and application of this and related compounds in

medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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